![molecular formula C10H8BrNO2 B1529208 4-Bromo-5-(4-methoxyphenyl)isoxazole CAS No. 1159981-74-4](/img/structure/B1529208.png)
4-Bromo-5-(4-methoxyphenyl)isoxazole
Overview
Description
4-Bromo-5-(4-methoxyphenyl)isoxazole is a chemical compound with the empirical formula C10H8BrNO2 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular weight of 4-Bromo-5-(4-methoxyphenyl)isoxazole is 254.08 . The SMILES string representation of its structure is COc1ccc (cc1)-c2oncc2Br .Chemical Reactions Analysis
Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Physical And Chemical Properties Analysis
4-Bromo-5-(4-methoxyphenyl)isoxazole is a solid substance . Its empirical formula is C10H8BrNO2 and it has a molecular weight of 254.08 .Scientific Research Applications
Corrosion Inhibition
4-Bromo-5-(4-methoxyphenyl)isoxazole derivatives have been explored for their potential as corrosion inhibitors. For instance, a study on the thermodynamic properties of 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole demonstrated its effectiveness as a steel corrosion inhibitor in sulfuric acid media, highlighting the compound's adsorption on metal surfaces and its high inhibition efficiency (Bouklah et al., 2006).
Molecular Structure and Docking Analysis
The structural characteristics and potential bioactivity of isoxazole derivatives, including 3-(3-Bromophenyl)-5-(4- methoxyphenyl) isoxazole, have been elucidated through spectral studies, crystal structure analysis, and molecular docking. These studies provide insights into the molecule's interactions with biological targets such as antibacterial, antifungal, and anticancer agents, as well as its physical properties like dihedral angles and stabilization interactions (Sreenatha et al., 2017).
Antimicrobial Activity
Research on bromophenol derivatives, including those related to 4-Bromo-5-(4-methoxyphenyl)isoxazole, has shown varying levels of antimicrobial activity. Studies have isolated and characterized bromophenol compounds from marine sources, assessing their potential against human cancer cell lines and microorganisms, although specific activities vary widely among derivatives (Zhao et al., 2004).
Novel Syntheses and Chemical Transformations
Innovative synthetic approaches have been developed for isoxazole derivatives, providing new pathways for the creation of complex molecules. For example, the synthesis of isoxazole- and oxazole-4-carboxylic acids derivatives through controlled isomerization processes showcases the chemical versatility of isoxazole cores for generating structurally diverse compounds (Serebryannikova et al., 2019).
Biological Evaluations and Mechanistic Insights
Isoxazole derivatives have been synthesized and evaluated for their biological activities, including antimicrobial and antitubercular effects. These studies not only highlight the compounds' efficacy against various pathogens but also contribute to understanding the molecular basis of their activity through docking studies, revealing interactions with specific enzymes or biological targets (Shingare et al., 2018).
Safety and Hazards
Future Directions
The future directions of research on 4-Bromo-5-(4-methoxyphenyl)isoxazole could involve the development of alternate metal-free synthetic routes . This is due to the drawbacks associated with metal-catalyzed reactions, such as high costs, low abundance, toxicity, a significant generation of waste, and difficulty to separate from the reaction mixtures .
properties
IUPAC Name |
4-bromo-5-(4-methoxyphenyl)-1,2-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-13-8-4-2-7(3-5-8)10-9(11)6-12-14-10/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGCPEXJUIYVNPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=NO2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501288888 | |
Record name | 4-Bromo-5-(4-methoxyphenyl)isoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501288888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5-(4-methoxyphenyl)isoxazole | |
CAS RN |
1159981-74-4 | |
Record name | 4-Bromo-5-(4-methoxyphenyl)isoxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1159981-74-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-5-(4-methoxyphenyl)isoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501288888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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